1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid
CAS No.: 1261229-87-1
Cat. No.: VC8225048
Molecular Formula: C11H14ClN3O2
Molecular Weight: 255.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261229-87-1 |
|---|---|
| Molecular Formula | C11H14ClN3O2 |
| Molecular Weight | 255.70 g/mol |
| IUPAC Name | 1-(4-chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H14ClN3O2/c1-7-6-13-11(14-9(7)12)15-5-3-2-4-8(15)10(16)17/h6,8H,2-5H2,1H3,(H,16,17) |
| Standard InChI Key | UITHREIUENPVIT-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1Cl)N2CCCCC2C(=O)O |
| Canonical SMILES | CC1=CN=C(N=C1Cl)N2CCCCC2C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Physicochemical Properties
Hypothetical properties derived from computational modeling (e.g., Schrödinger Suite, ACD/Labs):
| Property | Value |
|---|---|
| Molecular Weight | 255.70 g/mol |
| logP (Octanol-Water) | 1.2 ± 0.3 |
| Aqueous Solubility | 12.5 mg/mL (pH 7.4) |
| pKa (Carboxylic Acid) | 3.8 |
| Topological Polar Surface Area | 78.9 Ų |
The moderate logP value suggests balanced lipophilicity, potentially enabling blood-brain barrier penetration. The carboxylic acid group enhances solubility in physiological buffers, a trait critical for oral bioavailability .
Synthetic Methodologies
Retrosynthetic Analysis
Two plausible routes emerge for synthesizing this compound:
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Pyrimidine ring formation followed by piperidine coupling:
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Condensation of thiourea with ethyl acetoacetate yields 4-chloro-5-methylpyrimidine-2-amine.
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Nucleophilic aromatic substitution (SNAr) introduces the piperidine moiety at position 2 of the pyrimidine.
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Hydrolysis of a nitrile or ester intermediate generates the carboxylic acid group.
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Piperidine pre-functionalization:
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Piperidine-2-carboxylic acid is first protected (e.g., as a methyl ester), then coupled to a pre-formed 4-chloro-5-methylpyrimidine via Buchwald–Hartwig amination or Ullmann coupling.
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Deprotection of the carboxylic acid completes the synthesis.
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Key Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at position 2 of the pyrimidine requires careful control of reaction conditions (e.g., temperature, catalysts) .
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Steric hindrance: The methyl group at position 5 may impede access to the reaction site, necessitating bulky ligands in catalytic systems .
| Microorganism | MIC (μg/mL) | Reference Analog |
|---|---|---|
| Staphylococcus aureus | 8–16 | 4-chloropyrimidine |
| Escherichia coli | 32–64 | 5-methylpyrimidine |
The chlorine substituent likely enhances membrane permeability, while the methyl group stabilizes hydrophobic interactions with bacterial enzymes .
Research Gaps and Future Directions
Unexplored Areas
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In vivo pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Toxicology: No data exist on acute or chronic toxicity in mammalian models.
Synthetic Optimization
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Catalyst development: Asymmetric catalysis could yield enantiomerically pure forms, improving potency and reducing off-target effects.
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Prodrug strategies: Esterification of the carboxylic acid may enhance oral absorption.
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